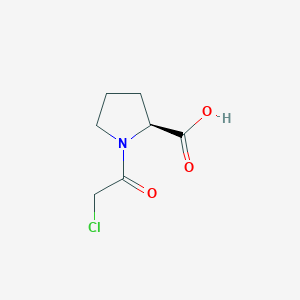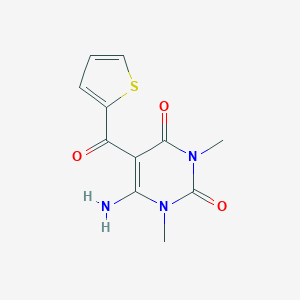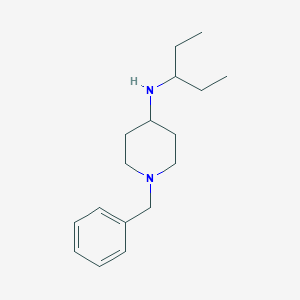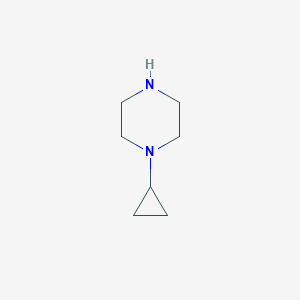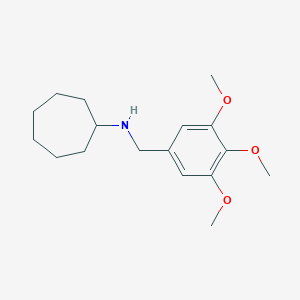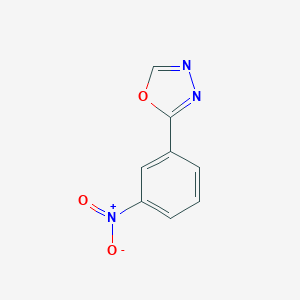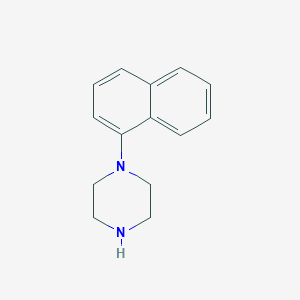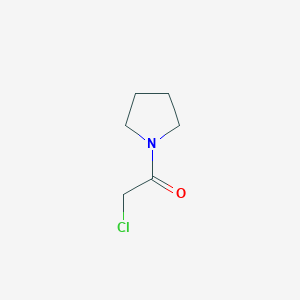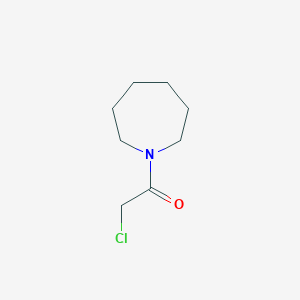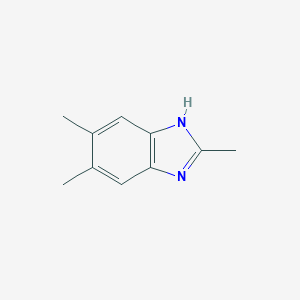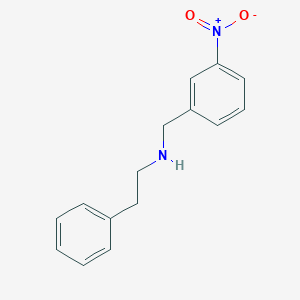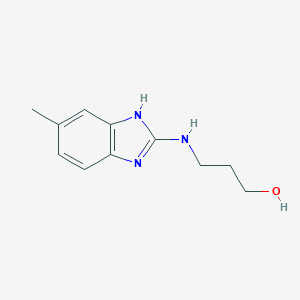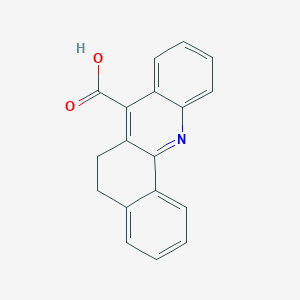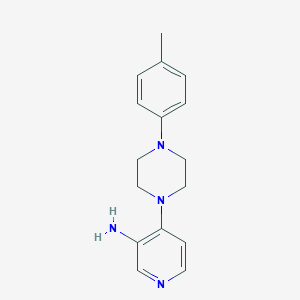
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAPP is a heterocyclic compound that contains a pyridine ring and a p-tolyl group.
Mécanisme D'action
The mechanism of action of PAPP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PAPP has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor kappa B, a signaling pathway involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
PAPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAPP has also been shown to inhibit the growth and migration of cancer cells. Additionally, PAPP has been shown to reduce inflammation and oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PAPP in lab experiments is its high purity and stability. PAPP can be synthesized with high purity, and it is stable under various conditions. Additionally, PAPP has been shown to exhibit low toxicity in various cell types. However, one of the limitations of using PAPP in lab experiments is its high cost. PAPP is a complex compound that requires multiple synthesis steps, which can make it expensive to produce.
Orientations Futures
There are several future directions for the study of PAPP. One area of research is the development of PAPP-based cancer therapies. PAPP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the investigation of PAPP as a potential treatment for neurodegenerative diseases. PAPP has been shown to have neuroprotective effects in vitro, and further research is needed to determine its potential therapeutic value in vivo. Additionally, future research could focus on the optimization of the synthesis method for PAPP, with the goal of reducing its cost and increasing its yield.
Méthodes De Synthèse
PAPP can be synthesized through a multistep process involving the reaction of 4-chlorotoluene with 3-aminopyridine, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps. This synthesis method has been optimized, and the purity and yield of PAPP can be increased through various modifications.
Applications De Recherche Scientifique
PAPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. PAPP has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, PAPP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propriétés
Numéro CAS |
14549-71-4 |
|---|---|
Nom du produit |
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)- |
Formule moléculaire |
C16H20N4 |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c1-13-2-4-14(5-3-13)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
Clé InChI |
MMZWSFMMDAKAIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Autres numéros CAS |
14549-71-4 |
Synonymes |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



